Ethyl 3-oxo-4-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate
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Description
Ethyl 3-oxo-4-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate is a useful research compound. Its molecular formula is C16H19N3O5S and its molecular weight is 365.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl 3-oxo-4-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate and related compounds have been utilized in the synthesis of various heterocyclic compounds with potential biological activities. For instance, a study by Abd and Awas (2008) explores the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters, highlighting their enzymatic activity, particularly on cellobiase (Abd & Awas, 2008).
Antibacterial and Antifungal Applications
- Compounds similar to this compound have shown antimicrobial properties. Sarvaiya, Gulati, and Patel (2019) synthesized compounds with potential antibacterial and antifungal effects against various microorganisms (Sarvaiya, Gulati & Patel, 2019).
Applications in Green Chemistry
- The compound's derivatives have been synthesized using environmentally friendly methods. For example, Nikalje, Tiwari, Seijas, Vázquez-Tato, and their colleagues (2017 & 2018) reported the synthesis of novel chromone-pyrimidine coupled derivatives using ionic liquids, highlighting the green chemistry aspect of these syntheses (Nikalje et al., 2017); (Tiwari et al., 2018).
Properties
IUPAC Name |
ethyl 3-oxo-4-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-5-24-11(21)6-10(20)8-25-13-9(2)7-17-14-12(13)15(22)19(4)16(23)18(14)3/h7H,5-6,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEHFCVEEATABB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=C2C(=NC=C1C)N(C(=O)N(C2=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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